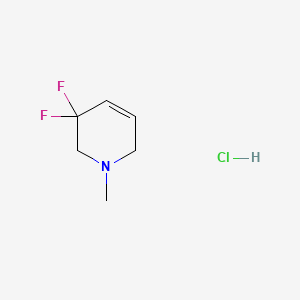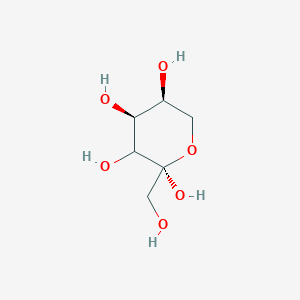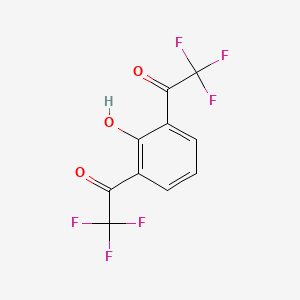![molecular formula C21H19N5O3S B12454566 (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454566.png)
(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazinylidene group, a thiazolyl group, and a pyrazolone core, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a thiazole-containing aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and automated reaction systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, hydrazine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of both hydrazinylidene and thiazolyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C21H19N5O3S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
4-[[3-(hydroxymethyl)phenyl]diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19N5O3S/c1-13-19(24-23-16-5-3-4-14(10-16)11-27)20(28)26(25-13)21-22-18(12-30-21)15-6-8-17(29-2)9-7-15/h3-10,12,25,27H,11H2,1-2H3 |
InChI 键 |
BBHIJQMZAQAKEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC(=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)
![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)

![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide](/img/structure/B12454553.png)


![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)
